Melting Point: 2-Chloro-5-fluorobenzoic Acid (147–149 °C) vs. 2-Chloro-4-fluorobenzoic Acid (183–187 °C)—A 36 °C Gap Enabling Differential Crystallization and Identification
The melting point of 2-chloro-5-fluorobenzoic acid (147–149 °C, with TCI specification at 148.0–152.0 °C) is approximately 36 °C lower than that of its 2-chloro-4-fluorobenzoic acid regioisomer (183–187 °C) and approximately 8 °C lower than 2-chloro-6-fluorobenzoic acid (155–160 °C), while closely overlapping with 5-chloro-2-fluorobenzoic acid (149–153 °C) . This wide thermal spread across the C₇H₄ClFO₂ isomer family provides a robust first-pass identity verification tool and informs solvent selection for recrystallization .
| Evidence Dimension | Melting point (crystalline solid identity and purity indicator) |
|---|---|
| Target Compound Data | 147–149 °C (TCI specification: 148.0–152.0 °C) |
| Comparator Or Baseline | 2-Chloro-4-fluorobenzoic acid: 183–187 °C; 2-Chloro-6-fluorobenzoic acid: 155–160 °C; 5-Chloro-2-fluorobenzoic acid: 149–153 °C |
| Quantified Difference | Δ = 36 °C (vs. 4-F isomer); Δ = 8 °C (vs. 6-F isomer); Δ ≈ 2–4 °C (vs. 5-Cl-2-F isomer, overlapping range) |
| Conditions | Vendor technical datasheets (TCI, Thermo Fisher, AKSci); melting point determined by standard capillary or automated melting point apparatus |
Why This Matters
A 36 °C melting point depression relative to the 2,4-regioisomer allows procurement verification and distinguishes the target compound from its most common isomeric contaminant without requiring spectroscopic analysis.
